molecular formula C8H18Cl2N2 B7984374 2,8-Diazaspiro[4.5]decane dihydrochloride

2,8-Diazaspiro[4.5]decane dihydrochloride

Cat. No.: B7984374
M. Wt: 213.15 g/mol
InChI Key: UVUVCHKSESBHCK-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane dihydrochloride is a valuable di-hydrochloride salt of a spirocyclic building block designed for pharmaceutical research and medicinal chemistry. This compound serves as a critical synthetic intermediate in the discovery of novel therapeutic agents. Its spirocyclic structure is a privileged scaffold in drug design, contributing to favorable three-dimensionality and physicochemical properties that can enhance a molecule's ability to interact with biological targets. Extensive research has demonstrated the high utility of the 2,8-diazaspiro[4.5]decane core in the development of potent and selective enzyme inhibitors. Specifically, derivatives of this scaffold have been successfully employed in the creation of orally bioavailable inhibitors of CDK8 , a Mediator complex-associated kinase implicated in oncogenesis, particularly in colorectal cancer . Furthermore, this scaffold has been utilized in the design of highly selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory conditions such as inflammatory bowel disease (IBD) . These research applications underscore the compound's significant role in advancing drug discovery programs in both oncology and immunology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-4-9-5-2-8(1)3-6-10-7-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVCHKSESBHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,8 Diazaspiro 4.5 Decane and Its Chemical Derivatives

Strategies for Core Spirocyclic Framework Construction

The construction of the spirocyclic diamine framework is the initial and critical phase in the synthesis of 2,8-diazaspiro[4.5]decane-based molecules. Various strategies have been employed, ranging from linear multi-step sequences to more convergent and efficient domino reactions.

Traditional approaches to the 2,8-diazaspiro[4.5]decane scaffold often rely on multi-step reaction sequences starting from well-established precursors. These methods, while sometimes lengthy, offer a high degree of control over the stereochemistry and substitution pattern of the final product.

A notable example is the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net One such approach involves a Michael addition of pipecolate-derived enolates to various nitroalkenes, which has been shown to be scalable for multi-gram synthesis. researchgate.net This method, while effective, can be a lengthy, multi-step process. researchgate.net

These multi-step syntheses, while robust, highlight the need for more streamlined and efficient methods for constructing the core spirocyclic framework.

While less commonly documented for the specific synthesis of 2,8-diazaspiro[4.5]decane, bisimide reduction and phase-transfer-catalyzed (PTC) cyclization represent potential strategies for the formation of spirocyclic diamines.

Bisimide reduction is a powerful method for the synthesis of cyclic amines from their corresponding imides. In the context of spirodiamines, this would involve the reduction of a spiro-bisimide precursor. While specific examples for 2,8-diazaspiro[4.5]decane are not prevalent in the reviewed literature, the general methodology offers a potential route to the saturated spirodiamine core.

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants in different phases. unimi.it This methodology can be particularly useful for cyclization reactions, where an anionic nucleophile is required to react with an electrophilic center. In principle, an intramolecular cyclization to form the 2,8-diazaspiro[4.5]decane ring system could be achieved under PTC conditions, potentially offering advantages in terms of mild reaction conditions and the use of inexpensive bases. unimi.it However, specific applications of PTC for the de novo synthesis of the 2,8-diazaspiro[4.5]decane core are not widely reported.

To improve synthetic efficiency, one-step domino reactions have been developed for the construction of the 2,8-diazaspiro[4.5]decane scaffold. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, significantly reducing the number of synthetic steps and purification procedures.

A notable example is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides. nih.gov This reaction efficiently constructs diazaspiro[4.5]decane scaffolds with exocyclic double bonds. nih.gov In this process, three new carbon-carbon bonds are formed in a highly regioselective manner, involving a C-C coupling and a spiro scaffold formation step. nih.gov The reaction is catalyzed by a palladium acetate (B1210297) and triphenylphosphine (B44618) system. nih.gov

Aryl HalideYne-en-yneProductYield (%)
IodobenzeneN,N-diallyl-N-(pent-4-yn-1-yl)amine2-allyl-8-benzylidene-2,8-diazaspiro[4.5]decane72
4-IodotolueneN,N-diallyl-N-(pent-4-yn-1-yl)amine2-allyl-8-(4-methylbenzylidene)-2,8-diazaspiro[4.5]decane75
4-IodoanisoleN,N-diallyl-N-(pent-4-yn-1-yl)amine2-allyl-8-(4-methoxybenzylidene)-2,8-diazaspiro[4.5]decane68
1-Iodo-4-(trifluoromethyl)benzeneN,N-diallyl-N-(pent-4-yn-1-yl)amine2-allyl-8-(4-(trifluoromethyl)benzylidene)-2,8-diazaspiro[4.5]decane65

This table presents a selection of substrates and yields for the one-step domino synthesis of diazaspiro[4.5]decane scaffolds. Data sourced from Organic & Biomolecular Chemistry. nih.gov

Such domino reactions represent a significant advancement in the synthesis of complex heterocyclic systems, offering a more atom-economical and step-efficient alternative to traditional multi-step methods. scholaris.ca

Functionalization and Derivatization Techniques

Once the 2,8-diazaspiro[4.5]decane core is constructed, subsequent functionalization is crucial for modulating the pharmacological properties of the molecule. The two nitrogen atoms of the scaffold provide handles for the introduction of a wide range of substituents.

Regioselective alkylation and arylation of the nitrogen atoms of the 2,8-diazaspiro[4.5]decane core are fundamental for creating diverse libraries of compounds. The differential reactivity of the two nitrogen atoms can be exploited to achieve selective functionalization.

In many cases, the synthesis of N-substituted derivatives is achieved through standard alkylation or arylation procedures using alkyl halides or aryl halides in the presence of a suitable base. google.com The choice of base and solvent can play a crucial role in determining the regioselectivity of the reaction, particularly in cases where the two nitrogen atoms have different steric and electronic environments. researchgate.netd-nb.info For instance, in related heterocyclic systems, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor alkylation at the less sterically hindered nitrogen. beilstein-journals.org

The synthesis of a series of potent RIPK1 kinase inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold involved the introduction of various substituents at the N8 position, demonstrating the feasibility of selective N-arylation and N-alkylation. nih.gov

A modular or building-block approach to the synthesis of 2,8-diazaspiro[4.5]decane derivatives allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This strategy involves the synthesis of a common spirocyclic core, which is then elaborated by the introduction of diverse substituents.

The development of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors exemplifies this approach. nih.gov Starting from a hit compound, a series of analogues were synthesized by varying the substituents on the core scaffold, leading to the identification of a lead compound with potent inhibitory activity. nih.gov

CompoundR1R2IC50 (nM)
8BenzoylBenzyl (B1604629)>10000
414-Fluorobenzoyl3-Chlorobenzyl92
424-Fluorobenzoyl3-Fluorobenzyl120
434-Fluorobenzoyl3-Methylbenzyl150

This table showcases a selection of synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives and their corresponding inhibitory concentrations (IC50) against RIPK1 kinase. Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Similarly, the synthesis and differential substitution of a series of spirodiamine scaffolds have been described, highlighting methods for selective access to mono-N-methyl isomers. researchgate.net This modular approach is essential for the systematic exploration of the chemical space around the 2,8-diazaspiro[4.5]decane core and for the optimization of biological activity.

Synthetic Routes to Urea (B33335) and Hydantoin (B18101) Derivatives

The introduction of urea and hydantoin moieties onto the 2,8-diazaspiro[4.5]decane core is a key strategy for developing pharmacologically active agents. These functional groups can engage in crucial hydrogen bonding interactions with biological targets.

Urea Derivatives: Trisubstituted urea derivatives of 2,8-diazaspiro[4.5]decane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them promising candidates for treating hypertension. researchgate.netnih.gov The synthesis of these compounds typically involves the reaction of the spirodiamine scaffold with an appropriate isocyanate or a multi-step procedure involving a carbamoylating agent. researchgate.netnih.govnih.gov General methods for synthesizing unsymmetrical ureas often rely on the reaction of an amine with an isocyanate, which can be generated in situ from a primary amide via a Hofmann rearrangement. organic-chemistry.org Alternative, less hazardous methods to traditional phosgene-based syntheses have been developed, utilizing reagents like S,S-dimethyl dithiocarbonate for the carbonylation of amines. nih.gov

One notable synthetic approach led to the identification of compounds that significantly lowered blood pressure in spontaneously hypertensive rat models when administered orally. nih.gov The strategic replacement of certain substituents, guided by docking studies, was shown to enhance inhibitory activity by avoiding steric clashes with the target enzyme. researchgate.netnih.gov

Table 1: Examples of Synthesized 2,8-Diazaspiro[4.5]decane Urea Derivatives

CompoundDescriptionApplicationReference
Trisubstituted Urea DerivativeFeatures a trifluoromethoxy moiety to improve murine sEH inhibitory activity.sEH inhibitor for hypertension researchgate.netnih.gov
Phenyl and Piperidine-containing UreaIncorporates phenyl and piperidine (B6355638) rings between urea groups.Medicinal chemistry scaffold researchgate.net

Hydantoin Derivatives: Hydantoins, or imidazolidine-2,4-diones, are another privileged class of heterocyclic scaffolds. mdpi.comproquest.com The synthesis of N-1 monosubstituted spirocyclic hydantoins derived from the diazaspiro[4.5]decane framework can be achieved through a facile and cost-effective three-step process. mdpi.comproquest.com This method avoids the need for protecting the N-3 position, which is typically more reactive. mdpi.com

Table 2: Three-Step Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

StepReactionReagentsOutcomeReference
1Strecker-type reaction4-Phenylcyclohexanone, methylamine (B109427) hydrochloride, KCN1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride mdpi.com
2Urea formationPotassium cyanate (B1221674) (KOCN), acetic acid, waterUreido derivative mdpi.com
3Cyclization and HydrolysisSodium hydride (NaH) in DMF, then HCl1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.comproquest.com

Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Modification

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions, including the Suzuki, Heck, and Stille couplings, offer a versatile strategy for modifying the 2,8-diazaspiro[4.5]decane scaffold, allowing for the introduction of a wide array of functional groups. nih.govnih.gov

The general mechanism for these reactions involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

While these reactions are often used to build complex molecules from simpler precursors, they are also invaluable for the late-stage functionalization of complex scaffolds like 2,8-diazaspiro[4.5]decane. mdpi.com For instance, a pre-formed diazaspiro[4.5]decane derivative bearing a halide (e.g., an iodo- or bromo-aryl group attached to one of the nitrogens) can be coupled with various partners.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to introduce new aromatic or olefinic substituents. mdpi.com

Heck Coupling: Reaction with an alkene to append a vinyl group. nih.gov

Stille Coupling: Reaction with an organotin reagent, which is stable to many reaction conditions but raises toxicity concerns. mdpi.comnih.gov

Furthermore, palladium catalysis can be employed in the initial construction of the spirocyclic system itself. One innovative domino reaction utilizes a Pd(OAc)₂-PPh₃ catalyst to react unactivated yne-en-ynes with aryl halides, forming three new carbon-carbon bonds in a single step to yield a diazaspiro[4.5]decane scaffold with an exocyclic double bond. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of methods to synthesize and isolate pure enantiomers of 2,8-diazaspiro[4.5]decane derivatives is of paramount importance.

Development of Diastereoselective and Enantioselective Synthetic Pathways

Achieving stereocontrol during the synthesis of spirocyclic systems can be accomplished by employing chiral auxiliaries or catalysts. A powerful strategy for the stereoselective synthesis of related diazaspiro[4.5]diones involves the use of chiral N-tert-butanesulfinyl imines. ua.es

In a representative pathway for the 1,7-isomer, the reaction of a chiral N-tert-butanesulfinyl imine with ethyl 4-nitrobutanoate produces β-nitroamine derivatives. ua.es Although this initial product is a mixture of epimers, it can be transformed into subsequent products with high stereoselectivity. ua.es For example, after removal of the sulfinyl chiral auxiliary, a conjugate addition and final reduction of the nitro group can lead to the formation of 1,7-diazaspiro[4.5]decane-2,8-diones in a highly stereoselective manner. ua.es This methodology, centered on the use of a removable chiral auxiliary to direct stereochemical outcomes, is a foundational approach that can be adapted for the synthesis of chiral 2,8-diazaspiro[4.5]decane derivatives.

Chromatographic and Other Methods for Chiral Separation and Identification

When a racemic or diastereomeric mixture is synthesized, chromatographic techniques are essential for the separation and isolation of the individual stereoisomers. sygnaturediscovery.com Two primary strategies are employed:

Diastereomer Separation: This method involves derivatizing the enantiomeric mixture with a single enantiomer of a chiral resolving agent. This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel column. nih.gov After separation, the chiral auxiliary is cleaved to yield the two pure enantiomers. sigmaaldrich.com

Direct Enantiomer Separation: This more direct approach utilizes a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC). sygnaturediscovery.com The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to interact differently with the stationary phase. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose, which are coated on a silica support. sigmaaldrich.com Method development for chiral separation is often an empirical process that involves screening a variety of columns and mobile phase systems to achieve optimal resolution. sygnaturediscovery.comsigmaaldrich.com

Table 3: Common Chiral Separation Techniques

TechniquePrincipleKey FeaturesReference
Diastereomeric DerivatizationEnantiomers are converted to diastereomers, which are separated on an achiral stationary phase.Two-step process (derivatization, separation), uses standard HPLC equipment. nih.gov
Chiral HPLC/SFCEnantiomers are directly separated on a Chiral Stationary Phase (CSP).Direct separation, requires specialized chiral columns, screening is often necessary. sygnaturediscovery.com

Structure Activity Relationship Sar Studies of 2,8 Diazaspiro 4.5 Decane Analogues

Elucidating the Influence of Spirocyclic Framework Modifications on Biological Activity

One notable example comes from studies on M1 muscarinic agonists, where researchers synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. In this series, a key modification involved the replacement of a carbonyl group at the 1-position of the spirocycle with a basic nitrogen atom, resulting in a 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one derivative. This seemingly minor change led to a significant decrease in affinity for M1 receptors, suggesting that a basic nitrogen atom is not well-tolerated for binding at this specific position, unlike an oxygen atom or a carbonyl group. chemdiv.com This highlights the critical role of the electronic nature and hydrogen-bonding capacity of the atoms within the spirocyclic system in determining biological activity. chemdiv.com

Further illustrating the importance of the spirocyclic core, another study focused on designing M1 muscarinic agonists by incorporating a tetrahydrofuran (B95107) ring moiety, found in the natural agonist muscarone, into an 8-azaspiro[4.5]decane skeleton. This led to the synthesis of 1-oxa-8-azaspiro[4.5]decanes. The parent compound in this series, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent but non-selective muscarinic activity. nih.gov Systematic modifications of this framework were then necessary to achieve the desired selectivity, underscoring that the initial design of the spirocyclic core is a crucial first step in developing targeted therapeutic agents. nih.gov

The inherent rigidity and defined three-dimensional geometry of spirocyclic systems like 2,8-diazaspiro[4.5]decane are key to their utility in drug design. This structural feature can lead to enhanced binding affinity and specificity for a wide range of biological targets, including receptors, enzymes, and ion channels.

Impact of Substituent Introduction on Molecular Recognition, Binding Affinity, and Selectivity

The introduction of various substituents onto the 2,8-diazaspiro[4.5]decane scaffold is a primary strategy for fine-tuning the pharmacological profile of these analogues. By systematically altering the groups attached to the nitrogen atoms and other positions on the rings, researchers can modulate molecular recognition, binding affinity, and selectivity for specific biological targets.

In the development of M1 muscarinic agonists based on the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, modification of the substituent at the N2 position proved to be a successful strategy for enhancing receptor selectivity. While the parent compound, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, showed high affinity for both M1 and M2 receptors, altering the methyl group at N2 led to an increased selectivity for M1 over M2 receptors. chemdiv.com However, this modification often resulted in a loss of M1 agonistic activity, demonstrating the delicate balance between affinity, selectivity, and functional activity. chemdiv.com

A systematic exploration of the SAR of 2,8-diazaspiro[4.5]decan-1-one derivatives led to the discovery of potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.gov Starting from a known selective TYK2 inhibitor, researchers introduced the 2,8-diazaspiro[4.5]decan-1-one scaffold and systematically explored various substituents. This led to the identification of a derivative, compound 48, which exhibited excellent potency for TYK2 and JAK1 kinases with IC50 values of 6 and 37 nM, respectively. nih.gov This compound also showed over 23-fold selectivity against the related kinase JAK2. nih.gov

Similarly, the 2,8-diazaspiro[4.5]decan-1-one scaffold was utilized to develop potent inhibitors of receptor interaction protein kinase 1 (RIPK1), a key player in necroptosis-driven inflammatory diseases. nih.gov Through structural optimization of a hit compound identified via virtual screening, a series of derivatives were synthesized. One of these, compound 41, displayed a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model. nih.gov

The following table summarizes the biological activity of selected 2,8-diazaspiro[4.5]decane analogues:

Compound/DerivativeTargetBiological Activity/AffinityReference
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 Muscarinic ReceptorsHigh affinity for both M1 and M2 receptors chemdiv.com
N2-modified 1-oxa-2,8-diazaspiro[4.5]decan-3-one analoguesM1/M2 Muscarinic ReceptorsIncreased selectivity for M1 over M2 receptors chemdiv.com
Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative)TYK2/JAK1 KinasesIC50 (TYK2) = 6 nM, IC50 (JAK1) = 37 nM nih.gov
Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative)RIPK1 KinaseIC50 = 92 nM nih.gov
(R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amineCCR4pKi = 8.8, pIC50 = 8.1 acs.org

Mechanistic Role of Nitrogen Atoms within the Spiro Structure in Hydrogen Bonding and Ligand-Target Interactions

The two nitrogen atoms within the 2,8-diazaspiro[4.5]decane framework play a pivotal role in the interaction of its analogues with their biological targets. These nitrogen atoms can act as hydrogen bond donors or acceptors, and their basicity can be crucial for forming ionic interactions with acidic residues in the binding pockets of proteins.

In the context of M1 muscarinic agonists, the study of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and their triaza-analogues provided insight into the importance of the electronic nature of the atoms in the spirocycle. The observation that a basic nitrogen atom at the 1-position was not tolerated for M1 receptor binding suggests that this position may be involved in a specific hydrogen bonding network where a hydrogen bond acceptor (like the oxygen of a carbonyl or ether) is preferred over a basic nitrogen. chemdiv.com

The development of kinase inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold for targets like TYK2/JAK1 and RIPK1 further underscores the importance of the nitrogen atoms in ligand-target interactions. nih.govnih.gov Kinase inhibitors often form crucial hydrogen bonds with the hinge region of the kinase domain, which acts as an anchor for the ligand. The nitrogen atoms of the 2,8-diazaspiro[4.5]decane core are well-positioned to participate in such interactions, contributing significantly to the binding affinity and selectivity of the inhibitors. While the specific hydrogen bonding patterns were not detailed in the provided search results, the successful development of potent inhibitors based on this scaffold strongly implies a critical role for the nitrogen atoms in establishing these key interactions.

The ability to modify the substituents on these nitrogen atoms also allows for the modulation of their electronic properties and steric bulk, which in turn influences their ability to form hydrogen bonds and other interactions with the target protein. This provides a powerful tool for optimizing the binding of these ligands.

Rational Design Principles and Lead Optimization Strategies in SAR Elucidation

The development of bioactive compounds based on the 2,8-diazaspiro[4.5]decane scaffold often employs rational design principles and systematic lead optimization strategies to achieve high potency and selectivity. These approaches leverage an understanding of the target structure and the SAR of existing compounds to guide the synthesis of new, improved analogues.

One common strategy is to start with a known inhibitor and incorporate the 2,8-diazaspiro[4.5]decane moiety as a novel scaffold. This was the approach taken in the development of the dual TYK2/JAK1 inhibitor, where the spirocyclic scaffold was introduced based on a reported selective TYK2 inhibitor. nih.gov This was followed by a systematic exploration of the SAR by introducing various substituents, a classic lead optimization technique, which ultimately led to a superior derivative. nih.gov

Virtual screening is another powerful rational design tool used in the discovery of novel ligands. In the search for RIPK1 inhibitors, a virtual screening workflow was performed to identify hit compounds that could potentially bind to the target. nih.gov This led to the discovery of an initial hit, which was then subjected to structural optimization to generate a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with improved potency. nih.gov This highlights how computational methods can be effectively combined with synthetic chemistry to accelerate the drug discovery process.

The general principles of lead optimization are highly applicable to the 2,8-diazaspiro[4.5]decane series. patsnap.com These include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure and assessing the impact on biological activity to identify key functional groups and favorable substitution patterns. patsnap.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the core molecular framework with a new one, such as the 2,8-diazaspiro[4.5]decane system, to explore new chemical space and potentially improve drug-like properties.

The inherent three-dimensionality and conformational rigidity of the spirocyclic framework are key advantages in rational drug design. patsnap.com These features can lead to a better fit with the target protein and a more favorable entropy of binding, resulting in enhanced potency and selectivity. By applying these design principles and optimization strategies, researchers can effectively harness the potential of the 2,8-diazaspiro[4.5]decane scaffold to develop novel therapeutic agents.

Pharmacological Targets and Molecular Mechanisms of Action for 2,8 Diazaspiro 4.5 Decane Analogues

Enzyme Inhibition Profiles

Analogues of 2,8-diazaspiro[4.5]decane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). academicjournals.org This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). researchgate.net By inhibiting sEH, these compounds increase the bioavailability of EETs, which has therapeutic potential.

Researchers from Toray Industries identified a series of 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives as powerful sEH inhibitors. academicjournals.org Through docking studies using human and murine sEH crystal structures, it was found that substituting a trifluoromethyl group with a trifluoromethoxy moiety on the compound's structure could prevent steric hindrance with the Phe406 residue of murine sEH, leading to improved inhibitory activity. academicjournals.orgnih.gov This structural optimization resulted in compounds with significant potential for managing hypertension. academicjournals.org Another compound, KAR5585, which also incorporates the 2,8-diazaspiro[4.5]decane moiety, has been noted as a scaffold for sEH inhibition. nih.gov

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by 2,8-Diazaspiro[4.5]decane Analogues Inhibitory data for specific compounds was highlighted in the research, demonstrating the potential of the scaffold.

Compound Class Modification Detail Target Outcome

Janus Kinase (JAK) Family Inhibition, including TYK2 and JAK1 Selectivity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling pathways that drive autoimmune and inflammatory diseases. nih.gov The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed to develop selective inhibitors targeting specific JAK family members.

A series of these derivatives were developed as selective dual TYK2/JAK1 inhibitors. Systematic exploration of the structure-activity relationship led to the discovery of a lead compound, designated as compound 48. This molecule demonstrated excellent potency, inhibiting TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively. Crucially, it exhibited more than 23-fold selectivity over JAK2, an important feature for avoiding potential hematopoietic side effects associated with JAK2 inhibition. nih.gov The anti-inflammatory effects of compound 48 were shown to be mediated by regulating the expression of genes under TYK2/JAK1 control and modulating the formation of Th1, Th2, and Th17 cells.

Table 2: Inhibitory Activity of Compound 48 against JAK Family Kinases Data from J. Med. Chem. 2022, 65 (4), pp 3151–3172.

Compound Target Kinase IC₅₀ (nM) Selectivity vs. JAK2
Compound 48 TYK2 6 >23-fold
Compound 48 JAK1 37 >23-fold

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that contributes to various inflammatory diseases. biointerfaceresearch.com Inhibition of RIPK1's kinase activity presents a promising therapeutic strategy. biointerfaceresearch.com Virtual screening and subsequent structural optimization have led to the identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as a new class of potent RIPK1 inhibitors.

Starting from an initial hit compound, researchers synthesized a series of analogues, culminating in the discovery of compound 41. biointerfaceresearch.com This derivative displayed prominent inhibitory activity against RIPK1, with an IC₅₀ value of 92 nM. biointerfaceresearch.com Compound 41 also demonstrated a significant anti-necroptotic effect in a U937 cell model, establishing it as a valuable lead compound for further development of RIPK1 inhibitors. biointerfaceresearch.com

Table 3: Inhibitory Activity of Compound 41 against RIPK1 Data from Bioorg. Med. Chem. 2022, 59, 116686. biointerfaceresearch.com

Compound Target Kinase IC₅₀ (nM)

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). While some spirocyclic compounds have been investigated as cholinesterase inhibitors, direct and potent inhibition by the 2,8-diazaspiro[4.5]decane core itself is not extensively documented in primary research literature. mdpi.com

Often, compounds with this scaffold are investigated as muscarinic receptor agonists, which act on a different part of the cholinergic system. nih.govnih.gov For example, the compound RS-86 ([2-ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione] hydrochloride) is a known muscarinic agonist. Its effects are often compared to those of cholinesterase inhibitors like physostigmine, but it operates via a distinct mechanism of direct receptor stimulation rather than enzyme inhibition. google.com However, research into related structures, such as 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (a thio-analogue), has included investigations into its ability to inhibit AChE. This suggests that while the primary diazaspiro[4.5]decane scaffold is more commonly associated with muscarinic agonism, modifications to the core structure could yield cholinesterase inhibitory activity.

Certain glycosidase enzymes, such as O-GlcNAcase (OGA), have emerged as therapeutic targets for neurodegenerative diseases, including tauopathies like Alzheimer's disease. google.com Patent literature has disclosed that compounds based on the 2,8-diazaspiro[4.5]decane framework can function as effective glycosidase inhibitors. google.commolaid.com

These compounds have been specifically designed to inhibit OGA, an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins such as tau. google.com By inhibiting OGA, these spirocyclic derivatives can increase O-GlcNAcylation, a post-translational modification believed to be protective against the protein aggregation associated with neurodegeneration. google.com The development of these inhibitors focuses on achieving high metabolic stability and favorable pharmacokinetic properties across species, making the 2,8-diazaspiro[4.5]decane structure a promising starting point for novel drugs targeting glycosidase enzymes. google.com Research into related spirocyclic structures has also explored inhibition of other glycosidases, such as alpha-glucosidase, for different therapeutic applications. researchgate.net

The 2,8-diazaspiro[4.5]decane structure has proven to be a valuable scaffold for developing agents that target essential enzymes in pathogenic microbes, particularly fungi. nih.gov

Chitin (B13524) Synthase (CHS) Inhibition: A primary target for these analogues is chitin synthase, an enzyme crucial for building the fungal cell wall but absent in humans, making it a selective target. nih.gov Several series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and shown to be potent CHS inhibitors. nih.govresearchgate.net For instance, compounds such as 4j and 5h exhibited excellent inhibitory activity with IC₅₀ values of 0.12 mM and 0.10 mM, respectively, which are comparable to the control agent polyoxin (B77205) B. nih.govnih.gov These compounds displayed selective antifungal activity against strains like C. albicans and A. fumigatus but had little to no potency against tested bacterial strains. nih.govresearchgate.net

CYP51 (Lanosterol 14α-demethylase) Inhibition: The 2,8-diazaspiro[4.5]decane moiety has also been incorporated as a linker component in new antifungal agents that target CYP51 (lanosterol 14α-demethylase), the key enzyme inhibited by azole antifungals. nih.gov One such compound demonstrated a significant improvement in activity against various fungal strains, including azole-resistant ones, with a minimum inhibitory concentration (MIC) of ≤0.5 μg/mL against all tested strains. nih.gov

Table 4: Inhibition of Fungal Enzymes by 2,8-Diazaspiro[4.5]decane Analogues Data from published studies on antifungal agents. nih.govnih.gov

Compound Target Enzyme IC₅₀ (mM)
4j Chitin Synthase 0.12
4e Chitin Synthase 0.13
5h Chitin Synthase 0.10

SSAO Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme implicated in various pathological states, including diabetes mellitus, congestive heart failure, and inflammatory diseases. nih.govnih.gov The enzyme's activity can contribute to endothelial injury through the production of cytotoxic aldehydes, ammonia, and hydrogen peroxide. nih.gov Consequently, inhibitors of SSAO are considered to have therapeutic potential. nih.gov While various classes of SSAO inhibitors have been developed, including hydrazine (B178648) derivatives and haloalkylamines, research specifically documenting the inhibitory activity of 2,8-diazaspiro[4.5]decane analogues against SSAO is not extensively available in the public scientific literature. nih.gov The development of new, potent, and selective SSAO inhibitors with low toxicity remains an active area of research to better understand the enzyme's function and for the potential treatment of various diseases. nih.gov

**4.2. Receptor and Ion Channel Modulation

The 2,8-diazaspiro[4.5]decan-1-one core has been identified as a viable scaffold for the development of potent T-type calcium channel antagonists. nih.govlookchem.com Researchers hypothesized that this semi-rigid structure could effectively mimic a known five-feature pharmacophore model for T-type channel blockers, which consists of three hydrophobic regions, a hydrogen bond acceptor, and a positive ionizable region. lookchem.com A series of analogues were designed and synthesized based on this hypothesis and were found to be potent inhibitors of T-type calcium channels, showing modest selectivity over L-type calcium channels. nih.govlookchem.com

Structure-activity relationship (SAR) studies revealed the importance of the amide carbonyl as a hydrogen bond acceptor for optimal inhibition of the α1H (CaV3.2) T-type calcium channel subtype. lookchem.com The potency of the compounds was also influenced by the substituent on the amide nitrogen (2-N position), with benzyl (B1604629) groups generally affording the best activity compared to other substituents. lookchem.com These findings validated the pharmacophore model and provided new insights for the development of selective T-type calcium channel antagonists based on the 2,8-diazaspiro[4.5]decanone core. lookchem.com

Table 1: T-type Calcium Channel Antagonism by 2,8-Diazaspiro[4.5]decanone Analogues
CompoundTargetActivitySelectivitySource
2,8-diazaspiro[4.5]decan-1-one core derivativesT-type calcium channels (α1H/CaV3.2)Potent inhibitorsModest selectivity over L-type channels nih.govlookchem.com
Initial test compound (2)α1H T-type calcium channelPotent inhibitor~10-fold selective over α1C L-type channel lookchem.com

The 2,8-diazaspiro[4.5]decane scaffold has been successfully utilized as a template to develop orally active antagonists of the Glycoprotein IIb-IIIa (GPIIb-IIIa) receptor. acs.orgnih.gov The GPIIb-IIIa receptor (also known as integrin αIIbβ3) is a key receptor on the surface of platelets that, when activated, binds to fibrinogen and other ligands, leading to platelet aggregation and thrombus formation. wikipedia.orgfarmacotherapeutischkompas.nl Inhibitors of this receptor are used as antiplatelet agents. wikipedia.org

Researchers have explored various templates incorporating this spirocyclic core, including spiropiperidinyl-γ-lactams and spiropiperidinylhydantoins. nih.gov By incorporating the appropriate acidic and basic pharmacophores, these templates yielded analogues with potent GPIIb-IIIa inhibitory activity. nih.gov One such biologically active form, compound 23 (CT50728) , demonstrated significant inhibition of platelet aggregation with an IC₅₀ value of 53 nM in citrate (B86180) buffer and showed high affinity in a solid-phase GPIIb-IIIa binding assay with an IC₅₀ of 4 nM. nih.gov Furthermore, a double prodrug, 22 (CT51464) , was developed that exhibited excellent pharmacokinetic properties across multiple species, positioning it as a promising candidate for the treatment of arterial occlusive disorders. acs.orgnih.gov

Table 2: GPIIb-IIIa Receptor Antagonism by 2,8-Diazaspiro[4.5]decane Analogues
CompoundAssayActivity (IC₅₀)Source
23 (CT50728)Platelet Aggregation (citrate buffer)53 nM nih.gov
Solid-Phase GPIIb-IIIa Binding (ELISA)4 nM nih.gov
22 (CT51464)Double prodrug of CT50728Designed for improved pharmacokinetics nih.gov

Cholinergic neurotransmission involves the action of acetylcholine on two main types of receptors: nicotinic and muscarinic. mdpi.comnih.gov While the 2,8-diazaspiro[4.5]decane scaffold has been investigated for its effects on the cholinergic system, the available research primarily highlights its interaction with muscarinic receptors. nih.gov Specifically, a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones were synthesized and evaluated for their muscarinic receptor binding affinity. nih.gov One analogue, 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (1i) , was identified as a relatively M1 selective muscarinic agonist. nih.gov

The nicotinic pharmacophore generally requires a specific spatial arrangement of features, including a cationic center and a hydrogen bond acceptor. mdpi.com Although the diazaspiro[4.5]decane structure contains a basic nitrogen atom that can be protonated, forming a cationic center, detailed studies specifically characterizing the activity of its analogues at nicotinic acetylcholine receptors (nAChRs) are not prominently featured in the searched literature. Therefore, while modulation of the cholinergic system by this class of compounds is established, the current evidence points towards activity at muscarinic rather than nicotinic receptors. nih.gov

**4.3. Diverse Biological Activities and Pathway Modulation

Analogues of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis. nih.govnih.gov Necroptosis is a form of programmed lytic cell death that plays a significant role in various inflammatory diseases. nih.govnih.govnih.gov Inhibition of the kinase activity of RIPK1 is a therapeutic strategy to block the necroptosis pathway. nih.govnih.gov

Through virtual screening, a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione , was initially discovered. nih.govnih.gov Subsequent structural optimization led to the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity. nih.govnih.gov Among these, compound 41 showed prominent activity, inhibiting RIPK1 with an IC₅₀ value of 92 nM. nih.govnih.gov In a cellular model of necroptosis in U937 cells, compound 41 demonstrated a significant anti-necroptotic effect, establishing it as a promising lead compound for further development of RIPK1 inhibitors. nih.govnih.gov This activity highlights the potential of the 2,8-diazaspiro[4.5]decane scaffold in modulating cell death pathways relevant to human diseases. nih.gov

Table 3: RIPK1 Inhibition and Anti-Necroptotic Activity
CompoundTargetActivity (IC₅₀)Cellular EffectSource
Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative)RIPK1 Kinase92 nMSignificant anti-necroptotic effect in U937 cells nih.govnih.gov

Diverse Biological Activities and Pathway Modulation

Modulation of Inflammatory Pathways via Cytokine and Enzyme Regulation

Analogues of 2,8-diazaspiro[4.5]decane have been shown to exert significant anti-inflammatory effects by targeting and regulating specific cytokines and enzymes that are critical to inflammatory cascades.

One of the primary mechanisms identified is the inhibition of soluble epoxide hydrolase (sEH). acs.orggoogle.com Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane structure are highly potent sEH inhibitors. acs.orggoogle.com The inhibition of sEH is believed to increase the concentration of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. google.com

Furthermore, specific derivatives have been developed to target key kinases involved in inflammation. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1 kinase activity blocks the necroptosis pathway, a form of programmed cell death that is a recognized driver of various inflammatory diseases. Another 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, was found to be a selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This dual inhibition demonstrated potent anti-inflammatory efficacy in models of acute ulcerative colitis by regulating TYK2/JAK1-related genes and influencing the formation of inflammatory T-helper cells (Th1, Th2, and Th17).

In addition to enzyme inhibition, these analogues can directly modulate cytokine production. The derivative Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) has been shown to significantly inhibit the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, in various autoimmune and inflammation models.

Derivative ClassMolecular TargetMechanism & EffectSource
Trisubstituted urea derivativesSoluble Epoxide Hydrolase (sEH)Inhibits sEH, increasing anti-inflammatory EETs. acs.orggoogle.com
2,8-diazaspiro[4.5]decan-1-one derivativesReceptor-Interacting Protein Kinase 1 (RIPK1)Inhibits RIPK1, blocking the pro-inflammatory necroptosis pathway.
2,8-diazaspiro[4.5]decan-1-one (Compound 48)TYK2 / JAK1 KinasesDual inhibition regulates inflammatory gene expression and T-cell formation.
AzaspiraneInterleukin-6 (IL-6)Inhibits the production of the pro-inflammatory cytokine IL-6.

Involvement in YAP/TAZ Pathway Regulation through LATS1 and LATS2 Kinase Inactivation

Recent findings have implicated 2,8-diazaspiro[4.5]decane compounds in the regulation of the Hippo signaling pathway, a critical pathway involved in tissue growth, regeneration, and organ size control. The core of this pathway involves the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which act to phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). When LATS1/2 are active, YAP and TAZ are sequestered in the cytoplasm and degraded; when LATS1/2 are inactive, YAP and TAZ translocate to the nucleus to promote a gene expression program for cell growth and proliferation. acs.org

A patent has disclosed that specific 2,8-diazaspiro[4.5]decane compounds, including (pyrido[3,4-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane, are inhibitors of LATS1/2. By inhibiting the LATS1/2 kinases, these compounds prevent the phosphorylation of YAP and TAZ. This inactivation of LATS1/2 allows YAP and TAZ to remain active and move into the nucleus, where they can associate with transcription factors to regulate genes associated with cell proliferation and tissue regeneration. acs.org This mechanism presents a promising strategy for therapeutic intervention in regenerative medicine. acs.org

Potential Anticancer Mechanisms, including Apoptosis Induction

Analogues of 2,8-diazaspiro[4.5]decane have demonstrated significant potential as anticancer agents through multiple mechanisms, most notably the induction of programmed cell death.

The derivative Azaspirane has been shown to inhibit the growth of human multiple myeloma (MM) cells by inducing caspase-mediated apoptosis. This process was confirmed to be dependent on the activation of caspase-8 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). Importantly, this apoptotic effect was observed in both drug-sensitive and drug-resistant MM cell lines. Beyond direct apoptosis induction, Azaspirane also inhibits key survival signaling pathways, including the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Akt, and disrupts the secretion of vascular endothelial growth factor (VEGF) in the bone marrow microenvironment.

The inhibition of RIPK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives also has relevance in cancer therapy. By blocking necroptosis, a form of programmed necrosis, these compounds can modulate cell death pathways that are often dysregulated in malignant diseases.

DerivativeMechanismCellular EffectSource
AzaspiraneCaspase-8/-3 activation, PARP cleavageInduces apoptosis in multiple myeloma cells.
AzaspiraneInhibition of STAT3 and Akt phosphorylationBlocks pro-survival signaling pathways.
AzaspiraneInhibition of VEGF secretionReduces angiogenesis signaling in the tumor microenvironment.
2,8-diazaspiro[4.5]decan-1-one derivativesRIPK1 Kinase InhibitionBlocks the necroptosis pathway, modulating programmed cell death.

Neuroprotective Mechanisms

Currently, there is limited direct scientific literature detailing specific neuroprotective mechanisms of 2,8-diazaspiro[4.5]decane analogues. However, an indirect link may be postulated through the inhibition of the necroptosis pathway. Necroptosis is implicated in the pathophysiology of various neurodegenerative diseases. The demonstrated ability of 2,8-diazaspiro[4.5]decan-1-one derivatives to potently inhibit RIPK1, a key mediator of necroptosis, suggests a potential area for future investigation into neuroprotection.

Antiviral Properties

Based on a review of available scientific literature, there is currently no specific information regarding the antiviral properties of 2,8-diazaspiro[4.5]decane dihydrochloride (B599025) or its analogues.

Computational and Theoretical Investigations of 2,8 Diazaspiro 4.5 Decane Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of 2,8-diazaspiro[4.5]decane, and its biological target, typically a protein. mdpi.comrsc.org These methods are crucial in modern drug discovery for understanding binding mechanisms and guiding the optimization of lead compounds. mdpi.com

A notable application involves the investigation of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases. nih.gov In one study, a derivative, designated as compound 48 , was identified as a potent and selective dual TYK2/JAK1 inhibitor. nih.gov Molecular docking simulations were employed to elucidate its binding mode within the kinase domains. These simulations revealed that the spirocyclic scaffold of the compound could effectively occupy the binding pocket of the target proteins. nih.gov

MD simulations further refine the understanding obtained from docking. nih.gov These simulations model the movement of atoms in a system over time, providing a dynamic picture of the ligand-target complex. rsc.orgdovepress.com Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the conformational changes of the protein and ligand over the simulation time to assess the stability of the binding pose. nih.govdovepress.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which amino acid residues are most affected by ligand binding. nih.gov

Interaction Analysis: Simulations can map and quantify the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds, that stabilize the ligand in the active site. dovepress.comnih.gov

For instance, simulations can reveal that key residues like VAL-2240 and TRP-2239 are crucial for forming stable interactions with inhibitors in kinase domains. nih.gov By understanding these detailed interactions, chemists can rationally design derivatives with improved affinity and selectivity.

Table 1: Example of Molecular Interaction Data from a Simulation Study This table is illustrative and based on typical data obtained from MD simulations.

Interaction Type Interacting Residues (Protein) Ligand Moiety
Hydrogen Bond Asp111, Arg146 Amine/Carbonyl Group
Hydrophobic Interaction Phe104, Tyr108, Phe153 Spirocyclic Core

Virtual Screening Methodologies for the Discovery of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov The 2,8-diazaspiro[4.5]decane ring system serves as an excellent "scaffold," or core chemical structure, from which to build such libraries.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. nih.gov Millions of virtual compounds are computationally "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity of each compound. youtube.com This allows for the identification of novel chemotypes that are structurally different from known inhibitors but still fit the target's active site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the chemical structure of a known active ligand as a template to find other compounds in a database with similar properties (e.g., shape, charge distribution). nih.gov

The 2,8-diazaspiro[4.5]decane scaffold is particularly valuable for creating diverse chemical libraries. Its two nitrogen atoms provide convenient points for chemical modification, allowing for the generation of a vast number of derivatives. acs.org By starting with this spirocyclic core, virtual screening can efficiently explore new chemical space to discover ligands for a wide range of biological targets, from G-protein coupled receptors to enzymes. nih.gov This strategy led to the discovery of 2,8-diazaspiro[4.5]decanones as potent T-type calcium channel antagonists, based on a hypothesis that the scaffold could mimic a known pharmacophore model. nih.gov

Prediction and Analysis of Molecular Descriptors Relevant to Biological Activity and Stability

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential for developing quantitative structure-activity relationships (QSAR) and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov Several key descriptors for the 2,8-diazaspiro[4.5]decane core and its derivatives can be computationally predicted.

Key molecular descriptors include:

Molecular Weight (MW): Affects diffusion and absorption rates.

XLogP3-AA: A measure of lipophilicity, which influences how a compound partitions between aqueous and lipid environments, affecting membrane permeability and solubility. nih.gov

Hydrogen Bond Donors and Acceptors: The number of these groups is critical for molecular recognition and binding to protein targets. nih.gov

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Predicted Collision Cross Section (CCS): This value, related to the molecule's size and shape, is increasingly used in analytical chemistry and can be predicted computationally. uni.lu

By analyzing these descriptors, researchers can pre-emptively filter compound libraries to remove molecules with undesirable properties (e.g., poor solubility, low membrane permeability) and prioritize those with a higher likelihood of becoming successful drug candidates.

Table 2: Computed Molecular Descriptors for 2,8-Diazaspiro[4.5]decane and a Derivative

Descriptor 2,8-Diazaspiro[4.5]decane nih.govuni.lu 8-methyl-2,8-diazaspiro[4.5]decane uni.lu
Molecular Formula C₈H₁₆N₂ C₉H₁₈N₂
Molecular Weight 140.23 g/mol 154.26 g/mol
Monoisotopic Mass 140.13135 Da 154.147 Da
XLogP (predicted) 0.1 0.6
Hydrogen Bond Donor Count 2 1
Hydrogen Bond Acceptor Count 2 2

Conformational Analysis of Spirocyclic Systems and their Derivatized Forms

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For spirocyclic systems like 2,8-diazaspiro[4.5]decane, this analysis is particularly important as the rigid, fused-ring structure imposes significant conformational constraints.

Computational methods, often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the most stable conformations and the energy barriers for interconversion between them. researchgate.net Derivatization of the scaffold, for example, by adding substituents to the nitrogen atoms or the carbon backbone, can have a profound impact on the conformational preference. A bulky substituent might favor one conformation over another due to steric hindrance, which in turn can significantly alter the molecule's shape and its ability to bind to a biological target. acs.org This control over molecular shape through derivatization is a key strategy in designing molecules with specific biological activities. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
2,8-Diazaspiro[4.5]decane dihydrochloride (B599025)
2,8-Diazaspiro[4.5]decane
2,8-Diazaspiro[4.5]decan-1-one
8-methyl-2,8-diazaspiro[4.5]decane
Tofacitinib
VAL-2240
TRP-2239
Asp111
Arg146
Phe104
Tyr108
Phe153

Analytical and Characterization Techniques in 2,8 Diazaspiro 4.5 Decane Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural verification of spirocyclic compounds. They provide detailed information about the atomic composition and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to assign the proton (¹H) and carbon (¹³C) signals of 2,8-diazaspiro[4.5]decane derivatives.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, especially in complex derivatives, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the individual rings of the spiro-system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly crucial for identifying quaternary carbons (like the spiro-carbon) and for establishing the connectivity between different parts of the molecule, including substituents. nih.govbas.bg

Technique Nucleus Illustrative Chemical Shift (δ) ppm (Derivative) Description
¹H NMRProton8.61 (s, 1H), 11.31 (s, 1H)Signals corresponding to NH protons in the hydantoin (B18101) ring of the derivative.
¹³C NMRCarbon72.16Signal assigned to the spiro-carbon C-4'/9.
¹³C NMRCarbon157.52, 173.56Signals assigned to the carbonyl carbons of the hydantoin ring.
HSQC¹H-¹³CCorrelation between proton and its directly attached carbonConfirms which proton is attached to which carbon atom.
HMBC¹H-¹³CLong-range correlation (2-3 bonds)Establishes connectivity across the molecule, including to the spiro and carbonyl carbons.

This table is illustrative and based on data for a fluorenylspirohydantoin derivative to demonstrate the application of NMR techniques.

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For 2,8-diazaspiro[4.5]decane dihydrochloride (B599025), MS would confirm the mass of the protonated molecule and provide clues about its structure.

The molecular weight of the free base, 2,8-diazaspiro[4.5]decane, is 140.23 g/mol . nih.gov In mass spectrometry, this would typically be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 141.14. frontiersin.org The fragmentation of such spiro-amines under electron ionization (EI) or collision-induced dissociation (CID) would likely involve cleavage of the C-C bonds adjacent to the nitrogen atoms (α-cleavage), leading to the loss of alkyl radicals and the formation of stable iminium ions. miamioh.edu The fragmentation pattern is characteristic of the specific structure and can be used to distinguish between isomers. researchgate.netnih.govresearchgate.net

The table below shows predicted m/z values for various adducts of the related 2-methyl-2,8-diazaspiro[4.5]decane, illustrating the type of data obtained from a mass spectrometry analysis. sigmaaldrich.com

Adduct Predicted m/z (for 2-methyl-2,8-diazaspiro[4.5]decane)
[M+H]⁺155.15428
[M+Na]⁺177.13622
[M+K]⁺193.11016

This data is for a related methyl derivative and serves to illustrate the output of mass spectrometry.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating components of a mixture, thereby allowing for the purification and purity assessment of synthesized compounds like 2,8-diazaspiro[4.5]decane dihydrochloride.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is critically important for assessing the purity of a synthesized batch of this compound and for isolating desired products from reaction side-products.

Given that the spiro-carbon in 2,8-diazaspiro[4.5]decane is a chiral center, the compound can exist as a pair of enantiomers (non-superimposable mirror images). Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. This is particularly important in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. sigmaaldrich.comphenomenex.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. Polysaccharide-based CSPs are commonly used for the enantioseparation of spirocyclic compounds. youtube.comnih.gov A study on substituted 1,3-diazaspiro[4.5]decan-4-ones successfully used various polysaccharide-type CSPs (e.g., Chiralcel OJ, Chiralcel OD, and Lux-Amylose-2) with mobile phases like n-hexane/2-propanol to achieve separation. youtube.com

The following table illustrates typical parameters for a chiral HPLC method, based on methods developed for related spiro-compounds.

Parameter Example Condition (for related spiro-compounds) Purpose
Column Lux-Amylose-2Chiral Stationary Phase (CSP) for enantiomer separation.
Mobile Phase n-Hexane / 2-Propanol mixtureEluent to carry the compound through the column.
Flow Rate 1 mL/minControls the speed of the separation.
Detection UV at 254 nmDetects the compounds as they elute from the column.

This table provides an example of a chiral HPLC method for related spiro-compounds to illustrate the technique's application.

In Vitro Assay Development for Target Engagement and Efficacy Profiling

Once a compound like this compound is synthesized and characterized, its biological activity must be evaluated. This is initially done using in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or microplate. youtube.comdatabiotech.co.il These assays are crucial for understanding how the compound interacts with its biological target (target engagement) and its effect on a biological process (efficacy profiling). nih.govnih.govdigitellinc.com

The 2,8-diazaspiro[4.5]decane scaffold has been identified as a valuable core structure in the development of inhibitors for various enzymes and modulators of receptors. Derivatives have been investigated for a range of therapeutic targets. For example:

Enzyme Inhibition Assays: Derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH) for potential use in treating hypertension. nih.gov In such an assay, the ability of the compound to inhibit the enzyme's activity on its substrate is measured, typically yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.net Other derivatives have been shown to inhibit acetyl-CoA carboxylase (ACC), a target in cancer therapy. nih.gov

Kinase Inhibition Assays: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective inhibitors of TYK2/JAK1 kinases, which are involved in inflammatory diseases. nih.gov

Anticancer Efficacy: Spiropyrrolidine heterocyclic hybrids, which share structural similarities, have been evaluated for their ability to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov

These assays are fundamental in the early stages of drug discovery to build structure-activity relationships (SAR), guiding chemists in optimizing the compound's structure to enhance potency and selectivity for its intended target. nih.govnih.gov

Assay Type Target Example (from derivative studies) Measured Endpoint Relevance
Enzyme InhibitionSoluble Epoxide Hydrolase (sEH)IC₅₀ valueIdentifies potential antihypertensive agents. nih.gov
Kinase InhibitionTYK2/JAK1 KinasesIC₅₀ valueIdentifies potential treatments for inflammatory diseases. nih.gov
Cell ProliferationCancer Cell Lines (e.g., A549, HepG2)IC₅₀ valueEvaluates anticancer potential. nih.gov
Apoptosis InductionCancer Cell LinesCaspase activation, cell cycle arrestElucidates the mechanism of anticancer activity. nih.gov

This table showcases the application of the 2,8-diazaspiro[4.5]decane scaffold in various in vitro assays, using data from studies on its derivatives.

Future Research Directions and Academic Opportunities for 2,8 Diazaspiro 4.5 Decane Dihydrochloride

Exploration of Uncharted Synthetic Routes and Methodological Innovations

While methods for the synthesis of 2,8-diazaspiro[4.5]decane derivatives exist, there is considerable scope for the development of more efficient, stereoselective, and scalable synthetic routes. Future research could focus on the following areas:

Asymmetric Synthesis: The development of robust methods for the asymmetric synthesis of the 2,8-diazaspiro[4.5]decane core is a critical area for future research. Chiral spirocycles are of immense interest in drug discovery due to the potential for stereospecific interactions with biological targets. researchgate.net Exploring organocatalytic or transition-metal-catalyzed asymmetric hydrogenations could yield enantiomerically pure starting materials, providing access to a wider range of chiral derivatives. rsc.org

Domino Reactions: One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through palladium-catalyzed domino reactions. nih.gov Further exploration of such multi-component reactions could lead to the rapid assembly of complex and diverse molecular architectures from simple starting materials, significantly streamlining the synthesis of novel analogs.

Flow Chemistry: The application of continuous flow technology presents a significant opportunity to enhance the synthesis of 2,8-diazaspiro[4.5]decane and its derivatives. spirochem.com Flow chemistry offers improved control over reaction parameters, enhanced safety for handling hazardous reagents, and greater scalability compared to traditional batch processes. nih.govresearchgate.net The development of flow-based syntheses could accelerate the production of libraries of analogs for screening and lead optimization. syrris.com

Novel Cyclization Strategies: Investigating novel cyclization strategies, such as dearomatizing intramolecular diamination of phenols, could provide access to complex spirotricyclic systems containing the embedded diamine motif. rsc.org Such complexity-generating transformations can yield products with rich functionality suitable for further elaboration.

Advanced Strategies for SAR-Driven Lead Optimization and Analog Design

The 2,8-diazaspiro[4.5]decane scaffold has been successfully utilized to develop potent inhibitors for several therapeutic targets. Future research should build upon these successes by employing advanced strategies for structure-activity relationship (SAR)-driven lead optimization.

Systematic Scaffolding Modifications: While the core scaffold is established, systematic modifications to the spirocyclic system itself could yield valuable SAR insights. For instance, altering ring sizes or introducing heteroatoms at different positions, such as in 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, can modulate receptor affinity and selectivity. spirochem.com

Fragment-Based and Structure-Based Design: The identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors was initiated through a virtual screening workflow. tandfonline.com Future efforts should leverage structure-based design, where co-crystal structures of analogs bound to their targets can guide the rational design of more potent and selective inhibitors. Fragment-based approaches, where small molecular fragments are screened and then grown or linked, can also be employed to explore the binding pockets of target proteins and identify novel interactions.

Exploiting Chirality: As demonstrated with isoform-selective PLD inhibitors based on a 2,8-diazaspiro[4.5]decanone core, chirality can play a crucial role in determining biological activity and selectivity. researchgate.net The synthesis of enantiomerically pure analogs and the evaluation of their differential activities will be a critical component of lead optimization.

A summary of key SAR findings for 2,8-diazaspiro[4.5]decane derivatives is presented in the table below.

TargetKey FindingsReference
Soluble Epoxide Hydrolase (sEH)Trisubstituted urea (B33335) derivatives show high potency. Modification of substituents based on docking studies improved activity against murine sEH. syrris.com
TYK2/JAK1Introduction of the spirocyclic scaffold led to potent and selective dual inhibitors. Compound 48 showed excellent potency and selectivity over JAK2. nih.gov
RIPK1Virtual screening identified a hit compound, and subsequent optimization of the 2,8-diazaspiro[4.5]decan-1-one core led to potent inhibitors. tandfonline.com
Phospholipase D (PLD)Removal of a nitrogen atom from a triazaspiro[4.5]decanone core to a 2,8-diazaspiro[4.5]decanone core introduced a chiral center, leading to enantioselective inhibition of PLD isoforms. researchgate.net
M1 Muscarinic Receptors2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones showed affinity for M1 and M2 receptors, with substitutions on the N2-position influencing selectivity. spirochem.com
Glycoprotein IIb-IIIaUtilizing the 2,8-diazaspiro[4.5]decane scaffold as a template with appropriate pharmacophores yielded potent antagonists. nih.gov

Identification and Validation of Novel Therapeutic Targets

The versatility of the 2,8-diazaspiro[4.5]decane scaffold suggests its potential for interacting with a wide range of biological targets beyond those already identified.

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and the rigid, three-dimensional nature of the 2,8-diazaspiro[4.5]decane scaffold makes it an ideal starting point for the design of novel GPCR ligands. nih.govceltarys.com Screening libraries of 2,8-diazaspiro[4.5]decane analogs against panels of GPCRs could uncover novel activities.

Ion Channels and Transporters: The diamine nature of the scaffold could be exploited to target ion channels and transporters, which are often modulated by charged molecules.

Protein-Protein Interactions (PPIs): The defined spatial orientation of substituents on the spirocyclic framework could be used to design molecules that disrupt or stabilize protein-protein interactions, a challenging but increasingly important area of drug discovery.

Exploring New Therapeutic Areas: Current research has focused on inflammation, hypertension, and thrombosis. syrris.comtandfonline.comnih.govnih.gov Future investigations could explore the potential of 2,8-diazaspiro[4.5]decane derivatives in other areas, such as neurological disorders, metabolic diseases, and oncology. For example, spirocyclic compounds have been investigated for their neurotrophic and anti-neuroinflammatory activities.

A list of currently identified therapeutic targets for derivatives of the 2,8-diazaspiro[4.5]decane scaffold is provided below.

Therapeutic TargetIndicationReference
Soluble Epoxide Hydrolase (sEH)Hypertension syrris.com
TYK2/JAK1Inflammatory Bowel Disease nih.gov
Receptor-Interacting Protein Kinase 1 (RIPK1)Inflammatory Diseases (via necroptosis inhibition) tandfonline.com
Phospholipase D (PLD)(Not specified) researchgate.net
Glycoprotein IIb-IIIaArterial Occlusive Disorders nih.gov
G-Protein Coupled Receptors (GPCRs)Various nih.govceltarys.com

Integration of Multidisciplinary Approaches, including Advanced Computational Chemistry and High-Throughput Screening

To unlock the full potential of the 2,8-diazaspiro[4.5]decane scaffold, an integrated, multidisciplinary approach is essential.

Advanced Computational Chemistry:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the binding modes of 2,8-diazaspiro[4.5]decane analogs with their target proteins. mdpi.comdovepress.comnih.gov This can help to rationalize SAR data and guide the design of new compounds with improved affinity and selectivity.

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms can accelerate the identification of promising new analogs by predicting their biological activity and physicochemical properties.

Virtual Screening: As demonstrated in the discovery of RIPK1 inhibitors, large virtual libraries of 2,8-diazaspiro[4.5]decane derivatives can be screened in silico against structural models of therapeutic targets to identify potential hits for subsequent experimental validation. tandfonline.com

High-Throughput and High-Content Screening (HTS/HCS):

HTS Campaigns: Screening large, diverse libraries of 2,8-diazaspiro[4.5]decane analogs against panels of biological targets using HTS is a powerful approach for hit identification. alitheagenomics.comnih.govlifescienceglobal.com The development of robust and miniaturized assays is key to the success of such campaigns.

Cell-Based High-Content Screening: HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's biological effects. nih.govjmb.or.kr Applying HCS to cells treated with 2,8-diazaspiro[4.5]decane derivatives can reveal their impact on cellular morphology, protein localization, and signaling pathways, helping to elucidate their mechanism of action and identify potential off-target effects.

By combining innovative synthetic chemistry with advanced computational modeling and modern screening technologies, the full therapeutic potential of the 2,8-diazaspiro[4.5]decane scaffold can be realized, paving the way for the discovery of a new generation of drugs.

Q & A

Basic Research Questions

Q. What are the recommended handling procedures to ensure safety when working with 2,8-Diazaspiro[4.5]decane dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for procedures generating aerosols or dust. Ensure eyewash stations and safety showers are accessible .
  • Spill Management : Sweep or vacuum spills into sealed containers; avoid environmental release. Clean contaminated surfaces with ethanol/water mixtures .
  • Electrostatic Precautions : Ground equipment to prevent static discharge during transfer .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Conditions : Store in tightly sealed containers under dry, ventilated conditions at room temperature (RT). Avoid moisture to prevent hydrolysis .
  • Incompatibilities : Keep away from strong oxidizers and acids. Reseal opened containers immediately to minimize air exposure .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

  • Methodological Answer :

  • HPLC/MS : Use reverse-phase chromatography (e.g., C18 columns) with UV detection at 254 nm for purity assessment .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm spirocyclic structure and hydrochloride stoichiometry .
  • Elemental Analysis : Validate molecular formula (e.g., C8_8H15_{15}Cl2_2N2_2O for dihydrochloride) via combustion analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility) for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple sources (e.g., CAS 832710-65-3 vs. 945892-88-6) using standardized protocols (e.g., USP methods) .
  • Solubility Testing : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) to account for salt-form discrepancies .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms .

Q. What strategies are effective for optimizing the synthesis yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or ruthenium catalysts for spirocycle formation efficiency .
  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance intermediate stability .
  • Workup Optimization : Employ ion-exchange chromatography to isolate dihydrochloride salts from mono-hydrochloride impurities .

Q. How can researchers assess the potential ecological impact of this compound given limited toxicity data?

  • Methodological Answer :

  • Predictive Modeling : Apply quantitative structure-activity relationship (QSAR) tools to estimate biodegradability and bioaccumulation .
  • Acute Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
  • Soil Mobility Studies : Use column leaching experiments to assess adsorption coefficients (Koc_{oc}) .

Q. What methodologies are used to study the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., tert-butyl carboxylates or methyl groups) to probe steric/electronic effects .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR binding assays .
  • Computational Docking : Perform molecular dynamics simulations to predict binding poses in active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.